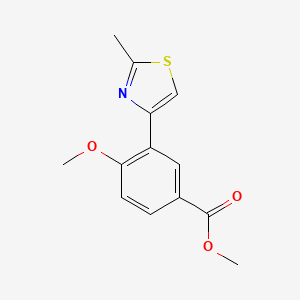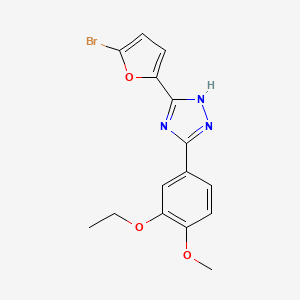
3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a brominated furan ring and a substituted phenyl ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Coupling Reactions: The brominated furan and the substituted phenyl ring can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions may target the nitro groups if present.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the phenyl ring.
Substitution: Substituted derivatives of the furan ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: It may have potential therapeutic applications in treating various diseases.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Polymers: It may be used in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole may involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromofuran-2-yl)-5-phenyl-1H-1,2,4-triazole
- 3-(5-Chlorofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole
- 3-(5-Bromofuran-2-yl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole
Uniqueness
- Substituent Effects : The presence of the ethoxy and methoxy groups on the phenyl ring may impart unique electronic and steric effects.
- Biological Activity : The specific substitution pattern may result in distinct biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C15H14BrN3O3 |
|---|---|
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
5-(5-bromofuran-2-yl)-3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3O3/c1-3-21-12-8-9(4-5-10(12)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19) |
Clé InChI |
RUQNZDYKKZFSIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15057667.png)

![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
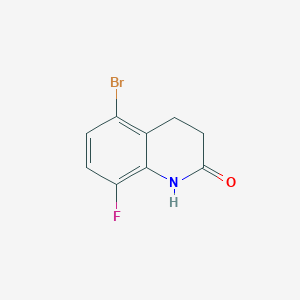
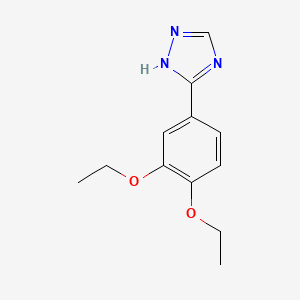
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
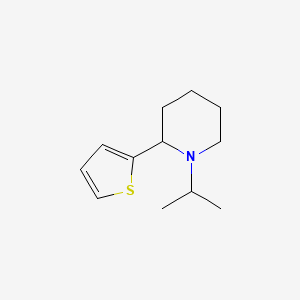
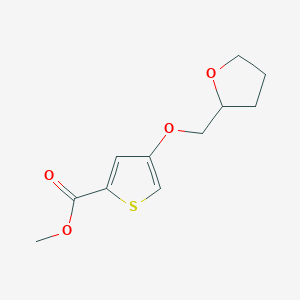
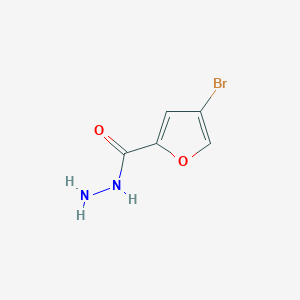
![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)

